molecular formula C12H16N2O4 B1656776 3,4-Dimorpholinocyclobut-3-ene-1,2-dione CAS No. 54153-95-6

3,4-Dimorpholinocyclobut-3-ene-1,2-dione

Cat. No.: B1656776
CAS No.: 54153-95-6
M. Wt: 252.27 g/mol
InChI Key: PBNZEUQMHWJDTK-UHFFFAOYSA-N
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Description

Context within Cyclobutenedione Chemistry and the Squaramide Class

The chemistry of 3,4-Dimorpholinocyclobut-3-ene-1,2-dione is fundamentally rooted in its core structure, the cyclobutenedione ring. Cyclobutenediones are a class of organic compounds characterized by a four-membered carbon ring containing two adjacent carbonyl groups. ontosight.aisemanticscholar.org The parent compound of this family is squaric acid, systematically named 3,4-dihydroxy-3-cyclobutene-1,2-dione. fishersci.casigmaaldrich.com

Squaramides are derivatives of squaric acid in which the two hydroxyl groups are replaced by amino groups. wikiwand.comwikipedia.org They are considered vinylogous amides and have attracted considerable attention due to their rigid, planar structure and their capacity to act as both hydrogen-bond donors and acceptors. researchgate.netmdpi.com This dual hydrogen-bonding ability is a key feature that drives much of their application in research. magtech.com.cn The synthesis of squaramides typically involves the reaction of squaric acid diesters, such as dimethyl squarate or diethyl squarate, with primary or secondary amines. wikipedia.orgresearchgate.net In the case of this compound, the two nitrogen atoms bonded to the cyclobutene (B1205218) ring are part of morpholine (B109124) rings.

The general properties of the squaramide scaffold are summarized in the table below.

PropertyDescription
Structure Possesses a rigid, planar four-membered ring. This planarity is a key feature for its applications in supramolecular chemistry and catalysis. wikiwand.com
Hydrogen Bonding Acts as a powerful hydrogen-bond donor through its N-H groups (in secondary squaramides) and a hydrogen-bond acceptor via its carbonyl oxygens. mdpi.commagtech.com.cn
Acidity The N-H protons of secondary squaramides exhibit enhanced acidity compared to ureas and thioureas, leading to stronger hydrogen-bonding interactions. mdpi.com
Synthesis Commonly synthesized by the ammonolysis or aminolysis of squaric acid esters, allowing for a wide variety of N-substituted derivatives. wikipedia.org
Aromaticity The squaramide motif exhibits a degree of aromaticity, which is enhanced upon forming hydrogen bonds with guest molecules, providing a thermodynamic driving force for recognition. researchgate.netnih.gov

Academic Significance and Contemporary Research Trajectories

The unique structural and electronic properties of squaramides, including this compound, have made them significant targets in academic and industrial research. Their ability to form strong and specific hydrogen bonds has positioned them as valuable scaffolds in several contemporary research areas.

Medicinal Chemistry: A primary area of investigation for squaramides is in drug discovery. The squaramide moiety is recognized as a versatile bioisostere for functional groups like ureas, thioureas, and guanidines, owing to its similar hydrogen bonding patterns. researchgate.netacs.org This has led to the development of squaramide-based compounds for various therapeutic targets.

CXCR2 Antagonists: Derivatives of 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) have been developed as potent and selective antagonists for the CXCR2 receptor, a key target in inflammatory disorders. nih.govnih.gov Research in this area focuses on creating orally bioavailable drugs for conditions like chronic obstructive pulmonary disease (COPD).

Antimicrobial Agents: Squaramides have been designed as synthetic anion transporters. nih.gov By facilitating the transport of chloride ions across cell membranes, they can disrupt cellular homeostasis, leading to potent antimicrobial activity. This presents a novel mechanism to combat antimicrobial resistance. nih.gov

Anticancer Agents: Novel hybrid molecules incorporating the cyclobut-3-ene-1,2-dione scaffold have been synthesized and evaluated for their anticancer properties. Some derivatives have shown high selectivity towards specific cancer cell lines, inducing non-apoptotic cell death. researchgate.net

Antimycobacterial Agents: Precursors based on the 3,4-diaminocyclobut-3-ene-1,2-dione scaffold are being used to synthesize new squaramides with activity against M. tuberculosis. nih.govnih.gov

Organocatalysis: The well-defined geometry and strong hydrogen-bonding capabilities of squaramides make them excellent organocatalysts for a variety of asymmetric reactions. They can activate substrates and control stereochemistry through the formation of organized, hydrogen-bonded transition states. mdpi.com

Materials Science: The rigid structure and electronic properties of squaramides are being explored in the field of materials science. Recent research has focused on developing squaramide derivatives as catholytes for use in non-aqueous redox flow batteries, demonstrating their potential in energy storage applications. acs.org

The table below highlights key research findings related to the squaramide scaffold.

Research AreaKey Findings
Drug Discovery The 3,4-diaminocyclobut-3-ene-1,2-dione core is a validated scaffold for CXCR2 receptor antagonists, with compounds like SCH 527123 reaching clinical evaluation. nih.gov
Supramolecular Chemistry Squaramides function as highly effective and selective anion receptors, with binding affinity for halides being 10-50 times greater than that of thioureas. wikipedia.org
Antimicrobial Research Simple squaramide structures act as potent anionophores, demonstrating antimicrobial effects through a combination of chloride transport and membrane disruption. nih.gov
Organic Synthesis Cyclobutenediones are versatile precursors for synthesizing various carbocyclic and heterocyclic ring systems through ring expansion and ring-opening reactions. rsc.orgrsc.org

Properties

CAS No.

54153-95-6

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

3,4-dimorpholin-4-ylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H16N2O4/c15-11-9(13-1-5-17-6-2-13)10(12(11)16)14-3-7-18-8-4-14/h1-8H2

InChI Key

PBNZEUQMHWJDTK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C(=O)C2=O)N3CCOCC3

Canonical SMILES

C1COCCN1C2=C(C(=O)C2=O)N3CCOCC3

Other CAS No.

54153-95-6

solubility

37.8 [ug/mL]

Origin of Product

United States

Ii. Synthetic Methodologies for 3,4 Dimorpholinocyclobut 3 Ene 1,2 Dione

Routes from Squaric Acid Derivatives

The most prevalent and direct routes to 3,4-dimorpholinocyclobut-3-ene-1,2-dione involve the use of squaric acid or its more reactive derivatives as starting materials. The core strategy is the nucleophilic substitution of the leaving groups on the cyclobutene (B1205218) ring with morpholine (B109124).

Direct amination of squaric acid itself is challenging due to its high acidity and low solubility in many organic solvents. A more effective approach involves the conversion of squaric acid to its dichloride, 3,4-dichloro-3-cyclobutene-1,2-dione. This highly reactive intermediate readily undergoes nucleophilic substitution with amines. The reaction with two equivalents of morpholine leads to the displacement of both chloride ions, yielding the desired this compound. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

A general representation of this reaction is as follows: Squaric Acid Dichloride + 2 Morpholine → this compound + 2 HCl

A widely used and versatile method for the synthesis of this compound employs dialkyl squarates, such as diethyl squarate or dimethyl squarate, as precursors. These esters are more soluble in common organic solvents than squaric acid and exhibit good reactivity towards nucleophiles like morpholine. The reaction proceeds through a sequential nucleophilic substitution of the two alkoxy groups by morpholine.

The reaction can be performed in a single step by reacting the dialkyl squarate with at least two equivalents of morpholine. The reaction is typically conducted in a suitable solvent, such as ethanol (B145695) or methanol, and may be heated to drive the reaction to completion. The monosubstituted intermediate, 3-ethoxy-4-morpholinocyclobut-3-ene-1,2-dione (B1654959) (in the case of diethyl squarate), is formed first, followed by the substitution of the second ethoxy group to yield the final disubstituted product.

A study on the synthesis of novel (−)-cytisine squaramides demonstrated a similar sequential substitution. nih.gov In this work, a monosubstituted squaramide was reacted with various amines, including morpholine, to obtain the corresponding bis-squaramides. nih.gov This stepwise approach allows for the synthesis of unsymmetrical squaramides if a different amine is used in the second step. For symmetrical compounds like this compound, a one-pot reaction with an excess of morpholine is generally employed.

The general reaction scheme is: Diethyl Squarate + 2 Morpholine → this compound + 2 Ethanol

PrecursorReagentProductReference
Diethyl SquarateMorpholineThis compound nih.gov
3,4-Dichloro-3-cyclobutene-1,2-dioneMorpholineThis compound nih.gov

Cycloaddition Approaches for the Cyclobutene-1,2-dione Core

The construction of the cyclobutene-1,2-dione core can also be achieved through cycloaddition reactions, most notably [2+2] cycloadditions. However, the direct synthesis of this compound via a cycloaddition that installs the two morpholino groups simultaneously is not a commonly reported or straightforward method.

Theoretically, a [2+2] cycloaddition could be envisioned between a morpholino-substituted ketene (B1206846) and a morpholino-substituted alkyne. This approach, however, faces challenges due to the stability and reactivity of the required precursors. Ketenes are highly reactive species and their cycloadditions are often complex.

A more plausible, though still complex, cycloaddition route would involve the [2+2] cycloaddition of a ketene with an enamine derived from morpholine, or a related electron-rich alkene. Subsequent oxidation or other functional group manipulations would then be necessary to arrive at the final dione (B5365651) structure. General methods for the synthesis of cyclobutenediones have been reviewed, highlighting various cycloaddition strategies involving alkynes and ketenes. rsc.org These strategies, however, typically yield precursors that would require further substitution reactions to introduce the morpholino groups, converging with the synthetic routes described in section 2.1.

Optimization of Reaction Conditions and Synthetic Yields

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Several factors, including the choice of solvent, temperature, reaction time, and stoichiometry of the reactants, play a significant role.

The stoichiometry of the reactants is another critical parameter. Using a slight excess of morpholine can help to ensure the complete conversion of the dialkyl squarate to the disubstituted product. When using squaric acid dichloride, the addition of a non-nucleophilic base is essential to scavenge the HCl produced, which can otherwise protonate the morpholine, reducing its nucleophilicity.

The table below summarizes typical reaction parameters that can be optimized for the synthesis of squaramides.

ParameterTypical Conditions/VariationsEffect on Reaction
Solvent Ethanol, Methanol, Dichloromethane, TetrahydrofuranAffects solubility of reactants and can influence reaction rate.
Temperature Room temperature to refluxHigher temperatures increase reaction rate but may lead to side products.
Reaction Time A few hours to several daysDependent on temperature and reactivity of substrates.
Stoichiometry 1:2.2 ratio of squarate ester to morpholineAn excess of amine drives the reaction towards the disubstituted product.
Base Triethylamine, Pyridine (for dichloride route)Neutralizes acid byproduct, preventing deactivation of the nucleophile.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, facilitating its use in further applications.

Iii. Reactivity and Mechanistic Investigations of 3,4 Dimorpholinocyclobut 3 Ene 1,2 Dione

Nucleophilic Substitution Reactions at the Cyclobutenedione Core

The electron-deficient nature of the four-membered ring in squaraine derivatives renders them highly susceptible to nucleophilic attack. nih.govmdpi.com This inherent electrophilicity is a key feature of their chemistry and is exploited in the synthesis of various derivatives. The essence of many synthetic routes to squaraine compounds involves nucleophilic substitution on the squaric acid core or its derivatives. researchgate.netmdpi.com

The synthesis of unsymmetrical squaraines often begins with derivatives of squaric acid, such as 3,4-dichlorocyclobut-3-ene-1,2-dione. The reaction proceeds through the sequential addition of different nucleophiles. nih.gov For instance, the synthesis of 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione is achieved through the nucleophilic substitution of 3-chloro-4-(1H-indol-3-yl)cyclobut-3-ene-1,2-dione with morpholine (B109124). mdpi.comresearchgate.net

Various nucleophiles have been shown to react with the squaraine core. Amines can react at room temperature to produce amine-substituted derivatives. nih.gov Similarly, phosphorus(III) agents, such as trialkyl phosphines, readily add to the electrophilic core of squaraine dyes, resulting in a zwitterionic adduct. rsc.org This reactivity has been utilized in the development of chemical sensors, where the nucleophilic addition of analytes like thiols or cyanide leads to a colorimetric response. mdpi.comrsc.org

Table 1: Examples of Nucleophilic Reactions with Squaraine Precursors

PrecursorNucleophileProduct TypeReference
3,4-Dichlorocyclobut-3-ene-1,2-dioneActivated Aromatic Cpd.Semisquaraine nih.gov
Squaric AcidAminesAmine-substituted Squaric Acid nih.gov
Dianiline SquaraineTrialkyl PhosphineZwitterionic Phosphine Adduct rsc.org
3-Chloro-4-(1H-indol-3-yl)cyclobut-3-ene-1,2-dioneMorpholine3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione mdpi.com
Squaraine ProbeThiolate AnionThiol-adduct mdpi.com

Ring-Opening Pathways and Rearrangements

Beyond simple substitution, the interaction of nucleophiles with the squaraine core can lead to more complex transformations, including ring-opening and skeletal rearrangements. These pathways offer routes to structurally diverse molecules that are not readily accessible by other means.

The nucleophilic attack on the electron-deficient central ring can disrupt the conjugated D–A–D (Donor-Acceptor-Donor) system, effectively leading to a cleavage of the enone-like structure within the cyclobutenedione core. mdpi.commdpi.com This process is often observable by a distinct color change, as the extensive conjugation responsible for the dye's intense color is broken. rsc.org For example, the reaction of a squaraine probe with a thiolate anion, generated from the nerve agent VX in the presence of fluoride, results in the nucleophilic attack breaking the conjugation and causing the color to fade. mdpi.com Similarly, the addition of phosphines to dianiline squaraines leads to a rapid bleaching of the dye's intense blue color, indicating the disruption of the chromophore. rsc.org

In certain cases, the initial nucleophilic addition can trigger a cascade of reactions, resulting in a complete skeletal rearrangement of the original squaraine framework. A notable example is the phosphorus(III)-mediated dearomatization of ortho-substituted dianiline squaraine dyes. This reaction leads to an unusual skeletal rearrangement, yielding highly conjugated benzofuranone and oxindole (B195798) scaffolds. nih.gov The process is initiated by the dearomatizing addition of the phosphine, which polarizes the molecule and facilitates a subsequent ring-fragmentation cascade to form architecturally distinct products. nih.gov This transformation highlights the potential of the squaraine core to serve as a precursor to complex, polycyclic systems. nih.gov Such scaffold remodeling strategies are valuable in creating libraries of sp3-rich compounds from relatively simple, planar starting materials. whiterose.ac.uk

Table 2: Skeletal Rearrangement of a Dianiline Squaraine Dye

Starting MaterialReagentProduct ScaffoldsKey Feature of TransformationReference
ortho-Substituted Dianiline SquarainePhosphine (P(III))Benzofuranones, OxindolesDearomative Ring Fragmentation nih.gov

Oxidation and Reduction Chemistry of the System

The redox behavior of squaraine dyes has also been a subject of investigation. The extended π-conjugation system of the cyclobutenedione core allows for both the acceptance and donation of electrons, leading to the formation of radical ions. The 1,3-bis(4-aminoaryl)squaraines, for instance, undergo reduction with sodium borohydride (B1222165) to yield colorless leuco compounds. researchgate.net These reduced forms are readily oxidized by air, regenerating the original colored squaraine dye. researchgate.net

Laser flash photolysis studies have been employed to investigate the excited states and redox forms of squaraine dyes. researchgate.netrsc.org These studies have characterized the transient absorption spectra of both the oxidized (radical cation) and reduced (radical anion) forms of squaraines. For example, the oxidized form of one pyrrole-based squaraine dye was found to have an absorption maximum at 505 nm, while its reduced form absorbed at 435 nm. rsc.org The electrochemical reduction and oxidation potentials of various squaraine dyes have also been measured, providing insight into their electronic structure and stability. researchgate.net

Functionalization Strategies at Peripheral Morpholine Moieties

The morpholine moiety is a common heterocyclic scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. nih.gov While the primary reactivity of 3,4-dimorpholinocyclobut-3-ene-1,2-dione is centered on the cyclobutenedione core, the peripheral morpholine rings present potential sites for further functionalization.

In the synthesis of squaraine derivatives, functionalization is often introduced on the nucleophile before its reaction with the squaric acid core. mdpi.comnih.gov However, post-synthetic modification of the morpholine rings could, in principle, be achieved through reactions characteristic of secondary amines, provided that the reaction conditions are compatible with the sensitive squaraine core. The nitrogen atom of the morpholine ring, being part of an enamine-like system, has reduced nucleophilicity compared to a typical secondary amine. Nevertheless, reactions targeting other positions on the morpholine ring could be envisioned. The morpholine ring is a versatile and readily accessible synthetic building block, and its incorporation can bestow desirable drug-like properties. nih.gov While specific examples of post-synthetic modification of the morpholine units in this compound are not extensively reported, the vast chemistry of morpholine suggests possibilities for creating derivatives with tailored properties. nih.govresearchgate.net

Iv. Theoretical and Computational Studies of 3,4 Dimorpholinocyclobut 3 Ene 1,2 Dione

Electronic Structure and Bonding Analysis

The electronic structure of 3,4-dimorpholinocyclobut-3-ene-1,2-dione is characterized by a distinctive arrangement of molecular orbitals that dictates its chemical reactivity and photophysical properties. The central four-membered ring, a cyclobutenedione moiety, is inherently electron-deficient. This deficiency is significantly modulated by the presence of two electron-donating morpholino groups attached to the double bond.

This donor-acceptor-donor (D-A-D) type architecture leads to a significant charge transfer from the nitrogen atoms of the morpholine (B109124) rings to the cyclobutenedione core. Computational studies, often employing Density Functional Theory (DFT), reveal a high degree of electron delocalization across the molecule. The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich morpholino substituents and the carbon-carbon double bond, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-accepting carbonyl groups of the cyclobutene (B1205218) ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission properties of the molecule and its derivatives. For squaraine dyes in general, this gap is relatively small, leading to strong absorption in the visible or near-infrared region of the electromagnetic spectrum. The specific energy levels for this compound can be approximated by DFT calculations, as illustrated in the table below, which shows typical values for related amino-substituted squaraine precursors.

Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT/B3LYP/6-31G*-5.85-1.983.87
DFT/M06-2X/6-311+G**-6.12-1.754.37

Note: The data in this table are illustrative and represent typical calculated values for amino-substituted cyclobutenedione systems. Actual values for this compound may vary depending on the specific computational methodology.

Bonding analysis further reveals the push-pull nature of the electronic structure. The C-N bonds connecting the morpholino groups to the cyclobutene ring exhibit partial double bond character due to electron donation, while the C=O bonds of the dione (B5365651) functionality are highly polarized. This charge distribution is fundamental to the compound's reactivity, particularly in the subsequent formation of squaraine dyes.

Conformational Landscapes and Molecular Dynamics

The conformational flexibility of this compound is primarily associated with the orientation of the two morpholino groups relative to the central cyclobutene ring. Each morpholine ring can adopt a chair or boat conformation, and can rotate around the C-N single bond. Computational studies, including potential energy surface scans and molecular dynamics (MD) simulations, are employed to explore the conformational landscape and identify the most stable geometries.

The planarity of the central D-A-D system is a key factor influencing its electronic properties. While the cyclobutenedione ring is largely planar, the morpholino groups are puckered. The relative orientation of these groups can be described as syn or anti with respect to the plane of the central ring. Theoretical calculations often indicate that the anti conformation, where the morpholino groups are on opposite sides of the cyclobutene plane, is slightly more stable due to reduced steric hindrance.

Molecular dynamics simulations provide insights into the dynamic behavior of the molecule in different environments, such as in solution. These simulations can reveal the timescale of conformational changes and the influence of solvent molecules on the preferred geometry. For instance, in polar solvents, conformations with a larger dipole moment might be stabilized.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)
Anti-Chair0.00~180
Syn-Chair1.5 - 2.5~0
Twisted-Chair0.5 - 1.5~90

Note: The data presented are representative values for substituted amino-cyclobutenedione systems and serve to illustrate the typical energy differences between conformers.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry plays a crucial role in elucidating the reaction mechanisms involving this compound. One of the most important reactions is its formation from squaric acid and morpholine. Theoretical studies can map out the entire reaction pathway, identifying transition states and intermediates, and calculating the associated activation energies.

The synthesis typically proceeds via a nucleophilic addition-elimination mechanism. Computational models can simulate the initial nucleophilic attack of the morpholine nitrogen on a carbonyl carbon of squaric acid (or its ester derivative), followed by the elimination of a water or alcohol molecule. The formation of the second C-N bond follows a similar pathway. By calculating the energy barriers for each step, the rate-determining step of the reaction can be identified, providing valuable information for optimizing reaction conditions.

Furthermore, computational methods are used to study the subsequent reactions of this compound, such as its condensation with electron-rich aromatic or heterocyclic compounds to form squaraine dyes. These studies help to understand the regioselectivity and stereoselectivity of these reactions.

Molecular Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) mapping is a powerful computational tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

For this compound, MEP maps typically show a region of negative electrostatic potential (usually colored red) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, regions of positive electrostatic potential (usually colored blue) are often found around the hydrogen atoms of the morpholino groups and, to a lesser extent, near the nitrogen atoms, highlighting their electrophilic character.

These maps are invaluable for understanding how the molecule will interact with other chemical species. For example, the negative potential around the carbonyl oxygens suggests that they will be the primary sites for interaction with electrophiles or hydrogen bond donors.

Intermolecular Interactions and Hydrogen Bonding Motifs

In the solid state, the arrangement of this compound molecules is governed by a network of intermolecular interactions. While the molecule itself does not possess strong hydrogen bond donors, the oxygen atoms of the morpholino groups and the carbonyl groups can act as hydrogen bond acceptors.

In the presence of co-crystallized solvent molecules or other species with hydrogen bond donor capabilities, a variety of hydrogen bonding motifs can be observed. Computational studies can predict the strength and geometry of these hydrogen bonds. More commonly, weaker intermolecular interactions such as C-H···O and van der Waals forces play a significant role in the crystal packing. researchgate.net

The study of these interactions is crucial for understanding the solid-state properties of the material, including its crystal structure, stability, and solubility. Computational predictions of crystal packing can provide insights that are complementary to experimental techniques like X-ray crystallography. The tendency for squaraine-type molecules to form aggregates is also a subject of computational investigation, as this can significantly impact their photophysical properties.

V. Derivatives and Structure Reactivity Relationships of 3,4 Dimorpholinocyclobut 3 Ene 1,2 Dione

Synthesis of Substituted 3,4-Dimorpholinocyclobut-3-ene-1,2-dione Analogs

The synthesis of analogs of this compound typically begins with squaric acid or its more reactive derivatives, such as diethyl squarate or 3,4-dichlorocyclobut-3-ene-1,2-dione. nih.govresearchgate.net These precursors allow for the stepwise or direct substitution of the hydroxyl, ethoxy, or chloro groups with various amines via nucleophilic substitution.

Symmetrical Analogs: The preparation of symmetrical analogs, where two identical amino groups are attached to the cyclobutene (B1205218) ring, is often a straightforward, one-pot condensation reaction. nih.gov This involves reacting two equivalents of a specific amine with one equivalent of a squaric acid derivative. encyclopedia.pub

Unsymmetrical Analogs: The synthesis of unsymmetrical analogs, which feature one morpholino group and a different amino substituent, is a more complex, multi-step process. nih.govencyclopedia.pub This approach requires careful control of reactivity to allow for the sequential introduction of different amines. A common strategy involves reacting a squaric acid derivative with one equivalent of the first amine to form a stable "semisquaraine" intermediate. nih.govnih.gov This intermediate is then isolated and reacted with a second, different amine to yield the final unsymmetrical product. nih.govmdpi.com The use of modified squaric acid derivatives, such as 3,4-dialkoxy-cyclobut-3-ene-1,2-dione, can help control the reaction and improve the yield of the desired semisquaraine. nih.govcore.ac.uk

Table 1: Synthetic Precursors for Substituted Analogs

PrecursorReactive GroupsTypical ReactantProduct TypeReference
3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)-OHAmines, AlcoholsSymmetrical/Unsymmetrical wikipedia.org
Diethyl squarate-OEtAminesSymmetrical/Unsymmetrical mdpi.com
3,4-Dichlorocyclobut-3-ene-1,2-dione-ClAmines, ArenesSymmetrical/Unsymmetrical nih.gov

Impact of Structural Modifications on Chemical Reactivity Profiles

Structural modifications to the this compound scaffold have a profound impact on the electronic properties and chemical reactivity of the molecule. The central four-membered ring is electron-deficient, and its properties are modulated by the electron-donating or electron-withdrawing nature of the substituents attached to it. rsc.orgnih.gov

The morpholino groups in the parent compound are electron-donating, which stabilizes the zwitterionic resonance structure of the squaraine core. encyclopedia.pub Replacing one or both of these groups with different substituents allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org

Electron-Donating Groups (EDGs): Introducing stronger EDGs (e.g., N,N-dialkylanilines) tends to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap. acs.org This results in a bathochromic (red) shift in the molecule's absorption spectrum. acs.org

Electron-Withdrawing Groups (EWGs): The introduction of EWGs (e.g., anilines substituted with -CF₃ or -F) can have a more complex effect, but they generally lower the energy levels and can significantly impact the molecule's dipole moment. nih.govacs.org

These electronic perturbations directly influence the chemical reactivity. A higher HOMO energy level can make the molecule more susceptible to oxidation, while a lower LUMO energy level increases its susceptibility to nucleophilic attack at the central ring. wikipedia.org The electronic character of the substituents is often correlated with the empirical Hammett constant, providing a quantitative way to predict their effect on the molecule's properties. rsc.orgnih.govnih.gov

Table 2: Influence of Substituent Type on Squaraine Properties

Substituent TypeEffect on HOMO LevelEffect on LUMO LevelAbsorption Shift (λmax)Dipole Moment ChangeReference
Strong Electron-DonatingIncreaseMinimal ChangeRed-shiftModerate Increase acs.org
Weak Electron-DonatingSlight IncreaseMinimal ChangeSlight Red-shiftSmall Increase acs.org
Weak Electron-WithdrawingSlight DecreaseMinimal ChangeMinimal ShiftModerate Increase acs.org
Strong Electron-WithdrawingSignificant DecreaseMinimal ChangeBlue-shift or Red-shiftSignificant Increase nih.govacs.org

Development of Hybrid Squaramide Architectures

The unique structural and electronic properties of the squaramide core make it an excellent building block for constructing larger, multifunctional hybrid molecules. researchgate.net The rigid, planar geometry of the squaramide moiety, combined with its ability to engage in hydrogen bonding through its N-H (donor) and C=O (acceptor) groups, makes it an ideal linker or scaffold. rsc.org

A prominent strategy in medicinal chemistry is molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved therapeutic potential or the ability to interact with multiple biological targets simultaneously. nih.gov

The synthesis of these hybrids often involves preparing a mono-functionalized squarate, such as a monosquaramide ester, from a biologically active molecule containing an amine. This intermediate is then reacted with a second amine-containing molecule to form the final hybrid structure tethered by the squaramide linker. mdpi.comnih.gov Examples include the synthesis of squaramide-tethered hybrids of antimalarial drugs like chloroquine (B1663885) and clindamycin, as well as conjugates with natural alkaloids such as (−)-cytisine. mdpi.comnih.gov In materials science, squaramide derivatives have also been used to functionalize nanodiamonds, creating hybrid materials for applications like selective metal ion coordination. researchgate.net

Vi. Applications of 3,4 Dimorpholinocyclobut 3 Ene 1,2 Dione in Chemical Science

Role as a Versatile Building Block in Complex Organic Synthesis

The intrinsic reactivity and structural features of 3,4-dimorpholinocyclobut-3-ene-1,2-dione, and more broadly, squaric acid diamides, position them as highly versatile building blocks in the synthesis of complex organic molecules. The strained four-membered ring can undergo a variety of transformations, allowing for the construction of diverse molecular architectures.

Derivatives of squaric acid are valuable synthons for the preparation of bioactive compounds. For instance, a novel series of 3,4-diaminocyclobut-3-ene-1,2-diones have been synthesized and shown to possess potent inhibitory activity against CXCR2 binding, indicating their potential in pharmaceutical development. nih.gov The synthesis of such compounds often involves the sequential substitution of the groups on the cyclobutene (B1205218) ring, highlighting the modular nature of squaric acid chemistry.

The synthesis of unsymmetrically substituted 3,4-diamino-3-cyclobutene-1,2-diones can be achieved through the reaction of diethyl squarate with different nucleophilic reagents like primary and secondary amines. This stepwise approach allows for the introduction of various functionalities, leading to a diverse library of compounds with potential biological activities.

Furthermore, the squaramide moiety is recognized as a bioisosteric replacement for the carboxylic acid group, a common functional group in many drug molecules. This substitution can lead to improved pharmacokinetic properties and enhanced biological activity.

A notable example of its application is in the synthesis of heterocyclic compounds. The reaction of 3,4-dichlorocyclobut-3-ene-1,2-dione (squaric acid chloride) with unsaturated organosilanes in the presence of a Lewis acid like titanium tetrachloride can lead to either 1,2- or 1,4-addition products, depending on the substitution pattern of the organosilane. This reactivity provides a pathway to functionalized cyclobutene derivatives that can be further elaborated into more complex heterocyclic systems.

Organocatalytic Applications

In the realm of organocatalysis, squaramides have garnered significant attention as powerful hydrogen-bond donors. The two N-H groups of the squaramide moiety can form strong hydrogen bonds with substrates, activating them towards nucleophilic attack. This has led to the development of a wide range of squaramide-based organocatalysts for various asymmetric transformations.

The catalytic activity of squaramides stems from their ability to act as bifunctional catalysts. The two N-H groups can pre-organize a substrate through double hydrogen bonding, enhancing its electrophilicity. When a chiral moiety is incorporated into the squaramide backbone, this interaction can occur in a stereocontrolled manner, leading to high enantioselectivity in the product.

The general structure of a squaramide organocatalyst typically includes the squaramide core and a hydrogen bond acceptor, often a tertiary amine. beilstein-journals.org This bifunctional nature allows for the simultaneous activation of both the electrophile (through hydrogen bonding with the squaramide N-H groups) and the nucleophile (through interaction with the basic amine). This dual activation model is crucial for the high efficiency and stereoselectivity observed in many squaramide-catalyzed reactions.

The modular synthesis of squaramides allows for the fine-tuning of their steric and electronic properties to optimize catalyst performance for a specific reaction. Chiral squaramide catalysts are often derived from readily available chiral amines and amino alcohols, such as those from the cinchona alkaloids. researchgate.net

The performance of these catalysts is typically evaluated in well-established asymmetric reactions, such as the Michael addition, Mannich reaction, and Friedel-Crafts alkylation. For example, chiral squaramide derivatives have been shown to be excellent catalysts for the conjugate addition of 1,3-dicarbonyl compounds to nitroolefins, affording the products in high yields and with excellent enantioselectivities. nih.gov

The effectiveness of a squaramide catalyst is assessed by measuring the yield of the desired product and its enantiomeric excess (ee). The catalyst loading, reaction temperature, and solvent are key parameters that are optimized to achieve the best results. Research has demonstrated that squaramide catalysts can be highly active even at low catalyst loadings. nih.gov

Below is a table summarizing the performance of squaramide-based catalysts in various asymmetric reactions:

Reaction TypeElectrophileNucleophileCatalyst TypeYield (%)Enantiomeric Excess (ee %)
Michael AdditionNitroolefin1,3-Dicarbonyl compoundChiral SquaramideHighExcellent
Mannich ReactionImine1,3-Dicarbonyl compoundChiral Bifunctional SquaramideExcellent (up to 90%)High (up to 94:6 er)
Friedel-Crafts AlkylationIndoleAcyl phosphonateN-tert-Butyl Sulfinyl SquaramideHighHigh
aza-Henry ReactionN-Boc-imineNitromethaneChiral SquaramideGoodHigh
Strecker ReactionImineCyanide sourceChiral SquaramideGoodHigh

Data compiled from various sources demonstrating the general efficacy of squaramide catalysts.

Supramolecular Chemistry and Crystal Engineering

The rigid and planar structure of the squaramide core, combined with its capacity for forming strong and directional hydrogen bonds, makes it an excellent building block for supramolecular chemistry and crystal engineering.

The self-assembly of squaramide derivatives is primarily driven by intermolecular hydrogen bonding between the N-H donors and the C=O acceptors of adjacent molecules. These interactions can lead to the formation of one-dimensional tapes, two-dimensional sheets, and three-dimensional networks. researchgate.net The specific supramolecular architecture is influenced by the nature of the substituents on the squaramide nitrogen atoms.

Hydrophobic interactions and π-π stacking can also play a significant role in the self-assembly process, particularly for squaramides bearing long alkyl chains or aromatic groups. acs.org The interplay of these non-covalent interactions can lead to the formation of complex and well-defined supramolecular structures, such as gels and liquid crystals. For example, unsymmetrical squaramides have been shown to act as organogelators, forming stable supramolecular gels in various organic solvents. beilstein-journals.orgbeilstein-journals.org

The introduction of chiral centers into the squaramide structure can lead to the formation of chiral supramolecular assemblies. These chiral aggregates can exhibit interesting chiroptical properties and have potential applications in chiral recognition and separation.

In the field of crystal engineering, squaramides are utilized as "tectons" or building blocks for the rational design of crystalline solids with desired structures and properties. The predictable hydrogen-bonding patterns of the squaramide moiety allow for the construction of robust and predictable supramolecular synthons.

By co-crystallizing squaramides with other molecules that can participate in hydrogen bonding, it is possible to create binary or multi-component crystals with specific network topologies. researchgate.net This approach has been used to construct co-crystals with tailored physical properties, such as solubility and melting point.

The ability of squaramides to form well-defined hydrogen-bonded networks has also been exploited in the design of porous crystalline materials, known as metal-organic frameworks (MOFs), where squaramide-based ligands can be used to create frameworks with specific pore sizes and functionalities for applications in gas storage and catalysis. mdpi.com The crystal structure of prolinamide derivatives of squaric acid reveals the formation of supramolecular zig-zag chains and helical structures through hydrogen bonding. nih.gov

Development of Chemosensors and Molecular Probes

The core structure of this compound makes it a promising platform for the design of chemosensors and molecular probes. Squaraine dyes, in general, are known for their intense and narrow absorption and emission bands in the visible and near-infrared (NIR) regions, high molar absorptivity, and good photostability. bohrium.commdpi.com These properties are advantageous for developing optical sensors with high sensitivity and selectivity.

The sensing mechanism of squaraine-based probes often relies on the modulation of their photophysical properties upon interaction with a specific analyte. This can occur through several processes, including analyte-induced aggregation or disaggregation, charge transfer, or chemical reactions that alter the electronic structure of the dye. The electron-deficient nature of the central cyclobutene ring in this compound makes it susceptible to nucleophilic attack, a feature that can be exploited for the design of chemodosimeters. bohrium.com

For instance, the introduction of specific recognition moieties to the squaraine core can render it selective for particular ions or molecules. While specific studies on this compound are limited, related squaraine dyes have been successfully functionalized to detect a variety of analytes.

Table 1: Examples of Analytes Detected by Squaraine-Based Chemosensors

AnalyteSensing MechanismObserved Change
Metal Ions (e.g., Cu²⁺, Hg²⁺)Coordination with recognition sitesColorimetric and/or fluorometric response
Anions (e.g., CN⁻, F⁻)Nucleophilic addition to the squaraine coreChange in absorption/emission spectra
ThiolsMichael addition reactionRatiometric fluorescence change
pHProtonation/deprotonation of functional groupsShift in absorption/emission wavelength

The development of chemosensors based on this compound would likely follow similar design principles. The morpholino groups themselves can act as recognition sites or be chemically modified to introduce selectivity for specific analytes. The strong fluorescence typically associated with squaraine dyes could provide a sensitive "turn-off" or "turn-on" signal upon analyte binding.

Integration into Polymeric Materials and π-Conjugated Systems

The integration of this compound into polymeric materials and π-conjugated systems offers a pathway to novel materials with tailored optoelectronic properties. The planar structure and robust π-system of the squaraine core are conducive to creating extended conjugated systems. chemicalbook.com

One approach to incorporating this compound into polymers is through the synthesis of functionalized monomers that can be subsequently polymerized. For example, by introducing polymerizable groups onto the morpholino substituents or by modifying the cyclobutene ring, this compound can serve as a chromophoric unit within a polymer backbone or as a pendant group.

The resulting polymers could exhibit strong absorption in the visible or NIR region, making them suitable for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). In OPVs, the broad and intense absorption of the squaraine unit can enhance light-harvesting efficiency. For OLEDs, the high fluorescence quantum yield of some squaraine derivatives is a desirable characteristic for emissive materials.

Furthermore, the incorporation of this compound into π-conjugated systems can lead to materials with interesting nonlinear optical (NLO) properties. The donor-acceptor-donor structure inherent to squaraine dyes can give rise to large third-order optical nonlinearities, which are of interest for applications in optical switching and data storage.

Table 2: Potential Properties of Polymers Incorporating this compound

PropertyPotential ApplicationRationale
Strong Vis-NIR AbsorptionOrganic Photovoltaics (OPVs)Enhanced light-harvesting and photocurrent generation.
High Fluorescence Quantum YieldOrganic Light-Emitting Diodes (OLEDs)Efficient light emission in electronic devices.
Large Third-Order NLO SusceptibilityOptical Switching, Data StorageFast response times for all-optical signal processing.
PhotostabilityLong-lasting DevicesResistance to degradation under illumination.

Research into squaraine-containing polymers has demonstrated their potential in various optoelectronic devices. The specific electronic properties imparted by the morpholino groups in this compound could offer advantages in terms of solubility, processability, and electronic tuning of the final polymeric material. The continued exploration of this and related squaraine derivatives is expected to yield new functional materials for a range of technological applications.

Vii. Advanced Characterization Techniques in the Study of 3,4 Dimorpholinocyclobut 3 Ene 1,2 Dione

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thereby determine the positions of individual atoms, bond lengths, and bond angles.

Based on analogous structures, the expected crystallographic data would confirm the planarity of the central C4O2 core and the specific conformations of the two morpholine (B109124) rings. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for a Related Squaramide Data for 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.8488(5)
b (Å)8.1491(6)
c (Å)12.2500(8)
α (°)73.888(7)
β (°)75.955(6)
γ (°)89.166(6)
Volume (ų)636.18(8)
Z2
Source: mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For 3,4-Dimorpholinocyclobut-3-ene-1,2-dione, the molecular symmetry means that the two morpholine rings are chemically equivalent. This simplifies the NMR spectra.

¹H NMR: The proton spectrum would be expected to show two distinct signals for the morpholine ring protons. The protons on the carbons adjacent to the oxygen atom (O-CH₂) would appear at a different chemical shift than those adjacent to the nitrogen atom (N-CH₂). Due to the symmetry, one would anticipate two triplets.

¹³C NMR: The carbon-13 spectrum would show four signals. Two signals for the inequivalent carbons of the morpholine rings (N-C and O-C), and two signals for the carbons of the central cyclobutene (B1205218) ring (the carbonyl carbons C=O and the olefinic carbons C=C-N).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

NucleusPredicted Chemical Shift (ppm)Multiplicity
Morpholine -CH₂-N-~3.8Triplet
Morpholine -CH₂-O-~3.7Triplet
Cyclobutene >C=O~180-190Singlet
Cyclobutene >C-N~170-180Singlet
Morpholine -CH₂-N-~47-
Morpholine -CH₂-O-~66-
Predicted values are based on data from similar structures. mdpi.comresearchgate.net

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate the proton signals with their directly attached carbon atoms, confirming assignments. nih.govfrontiersin.org An HSQC spectrum would show cross-peaks connecting the proton signals of the morpholine CH₂ groups to their corresponding carbon signals.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to molecular size and shape. nih.gov For a pure sample of this compound, a DOSY experiment would show all ¹H NMR signals aligned at the same diffusion coefficient, confirming they belong to a single molecular entity. ucsb.edu

This technique is particularly valuable for studying intermolecular interactions. If the molecule were to form aggregates or bind to a larger molecule in solution, the measured diffusion coefficient would decrease (slower diffusion). By comparing the diffusion coefficient under different conditions (e.g., concentration, presence of binding partners), DOSY can provide insights into self-association or complex formation. nih.govrsc.org

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

For this compound (C₁₂H₁₆N₂O₄), the calculated molecular weight is approximately 252.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z ≈ 252.

The fragmentation of squaramides often involves characteristic losses. Common fragmentation pathways would include the cleavage of the C-N bond, leading to the loss of a morpholine radical or morpholinyl group. Subsequent loss of carbon monoxide (CO) from the cyclobutene ring is also a typical fragmentation pattern for this class of compounds. Analysis of a related compound, 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione, shows a molecular ion peak and a base peak corresponding to the loss of the morpholine and carbonyl groups. mdpi.comresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation Data

m/z ValueIdentity
~252[M]⁺ (Molecular Ion)
~166[M - C₄H₈NO]⁺ (Loss of morpholine radical)
~138[M - C₄H₈NO - CO]⁺ (Subsequent loss of CO)
~86[C₄H₈NO]⁺ (Morpholinyl cation)

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the squaramide core. The key vibrational modes are the stretching of the carbonyl (C=O) groups and the carbon-carbon double bonds (C=C) within the four-membered ring. Due to the coupling of these vibrations and the delocalization of electrons in the ring, these bands are often very intense and appear at specific frequencies.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeDescription
~1780-1800C=O stretchStrong, characteristic of the carbonyl groups in the strained four-membered ring.
~1680-1720C=C stretchStrong, associated with the olefinic bond coupled to the amine substituents.
~1580-1620C-N stretchStrong, indicating the bond between the nitrogen of the morpholine and the ring.
~1110-1120C-O-C stretchStrong, characteristic of the ether linkage within the morpholine rings.
Source: researchgate.netasynt.com

The precise positions of these bands provide information about the electronic structure of the molecule. The strong delocalization of the nitrogen lone pairs into the cyclobutene ring gives the C-N bond significant double-bond character and affects the frequencies of the C=O and C=C stretching modes. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-Dimorpholinocyclobut-3-ene-1,2-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of squaric acid derivatives (e.g., dimethyl squarate) with morpholine. A typical protocol involves refluxing squaric acid with morpholine in a polar aprotic solvent (e.g., DMF or THF) under anhydrous conditions. Catalysts like triethylamine or DMAP may accelerate the reaction. Yield and purity depend on stoichiometry, solvent choice, and reaction time. For instance, excess morpholine (2.5 equivalents) and extended reflux (24–48 hours) improve substitution efficiency. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies morpholino protons (δ 3.5–3.8 ppm, multiplet) and cyclobutene ring protons (δ 6.0–6.5 ppm). ¹³C NMR confirms carbonyl groups (δ 180–190 ppm) and morpholino carbons (δ 45–60 ppm).
  • IR Spectroscopy : Strong carbonyl stretches (1650–1750 cm⁻¹) and C-N stretches (1100–1250 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    Cross-validation with X-ray crystallography resolves ambiguities in stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear to avoid skin/eye contact. The compound may release irritants (e.g., morpholine vapors) under heating. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Spills should be neutralized with dilute acetic acid and absorbed in inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the electron-donating nature of morpholino substituents affect the reactivity of this compound compared to alkoxy-substituted analogs?

  • Methodological Answer : Morpholino groups enhance nucleophilicity at the cyclobutene ring via resonance donation from nitrogen, accelerating reactions like Michael additions or Diels-Alder cycloadditions. Comparative kinetic studies with methoxy/ethoxy analogs (e.g., 3,4-Dimethoxycyclobutene-dione) show 2–3× faster reaction rates in morpholino derivatives. Solvent effects (e.g., polarity, H-bonding capacity) further modulate reactivity .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

  • Methodological Answer :

  • Orthogonal Techniques : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm bond connectivity.
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data.
  • pH-Dependent Studies : Monitor spectral shifts under acidic/basic conditions to identify protonation-sensitive groups .

Q. How can reaction conditions be optimized for synthesizing chiral squaramide catalysts using this compound as a precursor?

  • Methodological Answer :

  • Enantioselective Substitution : React with chiral amines (e.g., (R)- or (S)-1-phenylethylamine) in THF at –20°C to minimize racemization.
  • Catalyst Screening : Test Lewis acids (e.g., Zn(OTf)₂) to improve stereochemical control.
  • Purification : Use chiral HPLC to isolate enantiopure squaramides. Applications in asymmetric catalysis (e.g., aldol reactions) require <95% ee for high enantioselectivity .

Q. What computational methods predict the stability and tautomeric behavior of this compound under varying pH conditions?

  • Methodological Answer :

  • Tautomer Analysis : Use Gaussian or ORCA software to calculate tautomeric equilibria (e.g., keto-enol transitions) at different pH levels.
  • pKa Prediction : Tools like MarvinSketch or ACD/Labs estimate protonation states. Experimental validation via UV-Vis titration (200–400 nm) confirms computational results .

Applications in Academic Research

Q. How is this compound utilized in the design of bioactive molecules or drug candidates?

  • Methodological Answer : The compound serves as a scaffold for:

  • Anticancer Agents : Conjugate with DNA-intercalating moieties (e.g., anthraquinones) via click chemistry.
  • Antimicrobials : Modify with lipophilic side chains to enhance membrane penetration.
  • Kinase Inhibitors : Introduce phosphonate groups to target ATP-binding pockets. Biological assays (e.g., IC₅₀ determination) guide structure-activity relationship (SAR) studies .

Q. What role does this compound play in materials science, particularly in polymer or dye synthesis?

  • Methodological Answer : Its conjugated diradical intermediates enable:

  • Conductive Polymers : Oxidative polymerization (e.g., using FeCl₃) yields π-conjugated polymers with tunable bandgaps.
  • Fluorescent Dyes : Functionalize with aromatic amines (e.g., aniline derivatives) for solvatochromic probes. Characterize via cyclic voltammetry and UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.